

# Application Notes: Diiron Nonacarbonyl in Organic Synthesis

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## Compound of Interest

Compound Name: Diironnonacarbonyl

Cat. No.: B12055905

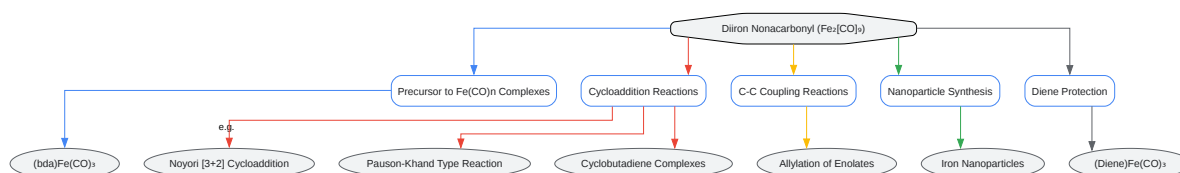
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## Introduction

Diiron nonacarbonyl,  $\text{Fe}_2(\text{CO})_9$ , is an air-sensitive, orange crystalline solid widely utilized in organometallic chemistry and organic synthesis.<sup>[1]</sup> As a reactive source of zero-valent iron, it is often preferred over the more volatile and toxic iron pentacarbonyl,  $\text{Fe}(\text{CO})_5$ .<sup>[2]</sup> Its virtual insolubility in common organic solvents is a notable characteristic.<sup>[1]</sup>  $\text{Fe}_2(\text{CO})_9$  serves as a versatile reagent for synthesizing other iron carbonyl complexes, mediating cycloaddition and coupling reactions, and acting as a precursor for advanced materials.<sup>[1][3]</sup>

## Key Applications

The utility of diiron nonacarbonyl spans several key areas of organic synthesis, from the formation of carbon-carbon bonds to the synthesis of complex organometallic reagents. Its reactivity is central to cycloadditions, C-C coupling reactions, and as a precursor to other catalytically active species.



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Figure 1: Key applications of diiron nonacarbonyl in organic synthesis.

## 1. Precursor to Iron Carbonyl Complexes

Diiron nonacarbonyl is a primary starting material for various iron carbonyl complexes, such as those of the type  $\text{Fe}(\text{CO})_4\text{L}$  (where L is a Lewis base) and  $\text{Fe}(\text{CO})_3(\text{diene})$ .<sup>[1][3]</sup> These syntheses are often performed in tetrahydrofuran (THF), where  $\text{Fe}_2(\text{CO})_9$  is believed to dissociate into  $\text{Fe}(\text{CO})_5$  and a reactive  $\text{Fe}(\text{CO})_4(\text{THF})$  intermediate.<sup>[1][4]</sup> A prominent example is the synthesis of (benzylideneacetone)iron tricarbonyl,  $(\text{bda})\text{Fe}(\text{CO})_3$ , a useful reagent for transferring the  $\text{Fe}(\text{CO})_3$  moiety to other organic substrates.<sup>[5][6]</sup>

## 2. Cycloaddition Reactions

$\text{Fe}_2(\text{CO})_9$  is instrumental in constructing cyclic systems through various cycloaddition pathways.

- Noyori [3+2] Reaction: It facilitates the synthesis of cyclopentadienones through a formal [3+2] cycloaddition of dibromoketones and alkenes or alkynes.<sup>[1]</sup> The reaction proceeds via the formation of an oxyallyl iron(II) intermediate.

- [2+2+1] Cycloadditions (Pauson-Khand Type Reaction): While the Pauson-Khand reaction (PKR) traditionally uses cobalt catalysts, iron carbonyls, including  $\text{Fe}_2(\text{CO})_9$ , can also mediate the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form cyclopentenones.[\[7\]](#)[\[8\]](#)
- Synthesis of Cyclobutadiene Complexes:  $\text{Fe}_2(\text{CO})_9$  reacts with 3,4-dihalocyclobutenes to produce stable (cyclobutadiene)iron tricarbonyl complexes.[\[1\]](#)[\[9\]](#) This reaction provides a valuable route to the otherwise unstable cyclobutadiene ligand, allowing for further synthetic transformations.

### 3. Carbon-Carbon Coupling Reactions

$\text{Fe}_2(\text{CO})_9$ , often in combination with other ligands, catalyzes C-C bond formation. A notable example is the allylation of zinc enolates.[\[3\]](#) A system comprising  $\text{Fe}_2(\text{CO})_9$  and triphenylphosphine acts as a cost-effective catalyst for this transformation, providing allylated products with high diastereoselectivity, particularly in cyclic systems.[\[3\]](#)

### 4. Protection of Dienes

The  $\text{Fe}(\text{CO})_3$  fragment, readily available from  $\text{Fe}_2(\text{CO})_9$ , can coordinate to 1,3-dienes to form stable (diene) $\text{Fe}(\text{CO})_3$  complexes. This serves as an effective method for protecting the diene functionality from reactions such as catalytic hydrogenation or Diels-Alder reactions. The diene can be liberated from the iron complex at a later stage using mild oxidizing agents like ceric ammonium nitrate (CAN) or trimethylamine N-oxide.

### 5. Synthesis of Iron-Containing Nanoparticles

Diiron nonacarbonyl is used as a solid, non-volatile precursor for the synthesis of iron and iron-containing heterometallic nanoparticles.[\[10\]](#) Thermal decomposition of  $\text{Fe}_2(\text{CO})_9$ , often in the presence of surfactants and high-boiling point solvents, yields well-defined nanoparticles with applications in catalysis and materials science.[\[3\]](#)[\[10\]](#)

## Quantitative Data Summary

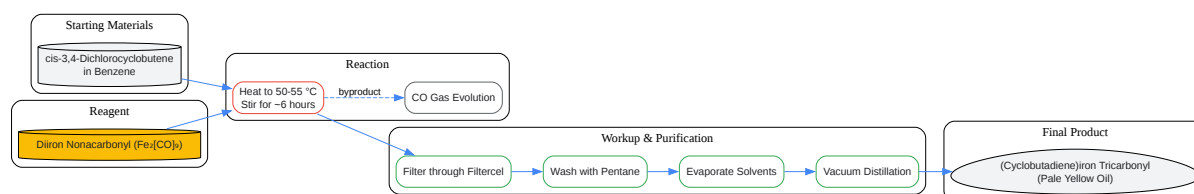
The following table summarizes representative reactions using diiron nonacarbonyl, highlighting the reaction conditions and reported yields.

Reaction Type	Substrates	Reagent/Catalyst	Solvent	Temperature	Yield	Reference
Cyclobutadiene Complex Synthesis	cis-3,4-Dichlorocyclobutene	$\text{Fe}_2(\text{CO})_9$ (stoich.)	Benzene	50-55 °C	45-46%	[9]
$\text{Fe}(\text{CO})_3$ Transfer Reagent Synthesis	Benzylidenacetone	$\text{Fe}_2(\text{CO})_9$ (stoich.)	Ether	Reflux	Good	[6]
Pauson-Khand Type Reaction (Allene)	Allene, Alkyne	$\text{Fe}_2(\text{CO})_9$ (stoich.)	Hexane	65 °C	60-80%	[8]
Allylation of Zinc Enolate	Cyclohexenone-derived Zinc Enolate, Allyl Bromide	$\text{Fe}_2(\text{CO})_9$ / $\text{PPh}_3$ (cat.)	THF	Room Temp	65-85%	[3]
Nanoparticle Synthesis	$\text{Fe}_2(\text{CO})_9$ , Dodecylamine (DDA)	-	ODE	180 °C	N/A	[10]

## Experimental Protocols

### Protocol 1: Synthesis of (Cyclobutadiene)iron Tricarbonyl[9]

This protocol describes the reaction of cis-3,4-dichlorocyclobutene with diiron nonacarbonyl to yield the stable cyclobutadiene complex.



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Figure 2: Workflow for the synthesis of (cyclobutadiene)iron tricarbonyl.

#### Materials:

- cis-3,4-Dichlorocyclobutene (20 g, 0.16 mol)
- Diiron nonacarbonyl (approx. 140 g, 0.385 mol)
- Anhydrous benzene (125 mL)
- Pentane
- Filtercel
- Nitrogen gas supply

#### Procedure:

- Setup: In a well-ventilated fume hood, equip a 500-mL, three-necked flask with a mechanical stirrer and a condenser topped with a T-piece for nitrogen inlet/outlet. Place the flask in an oil bath.

- **Charging the Flask:** Add cis-3,4-dichlorocyclobutene (20 g) and anhydrous benzene (125 mL) to the flask. Flush the system thoroughly with nitrogen.
- **Initiation:** Add an initial portion of diiron nonacarbonyl (25 g) to the stirred solution. Stop the nitrogen flow and heat the mixture to 50–55 °C. A rapid evolution of carbon monoxide gas will be observed.
- **Incremental Addition:** As the rate of gas evolution subsides (typically after ~15 minutes), add another 8 g portion of diiron nonacarbonyl. Continue these incremental additions until the conversion is complete and no more CO evolves. The total reaction time is approximately 6 hours.
- **Post-Reaction:** Once the reaction is complete, continue stirring at 50 °C for an additional hour.
- **Workup:** Cool the reaction mixture and filter it with suction through a pad of Filtercel. Caution: The solid residue is often pyrophoric and should be wetted with water immediately after filtration before disposal.[9]
- **Extraction:** Thoroughly wash the residue in the funnel with pentane until the washings are colorless.
- **Purification:** Combine the filtrates and remove the pentane and most of the benzene using a rotary evaporator. Transfer the residual liquid to a distillation apparatus and distill under reduced pressure to remove any remaining benzene and iron pentacarbonyl byproduct.
- **Isolation:** Collect the product, (cyclobutadiene)iron tricarbonyl, as a pale yellow oil by vacuum distillation (b.p. 47 °C at 3 mmHg). The expected yield is 13.8–14.4 g (45–46%).[9]

#### Protocol 2: Synthesis of (Benzylideneacetone)iron Tricarbonyl, (bda)Fe(CO)<sub>3</sub>[6]

This protocol describes a straightforward method for preparing (bda)Fe(CO)<sub>3</sub>, a common Fe(CO)<sub>3</sub> transfer agent.

#### Materials:

- Diiron nonacarbonyl, Fe<sub>2</sub>(CO)<sub>9</sub>

- Benzylideneacetone (bda)
- Anhydrous diethyl ether or other suitable solvent (e.g., benzene)
- Inert atmosphere setup (Schlenk line or glovebox)

#### Procedure:

- Setup: Under an inert atmosphere (e.g., nitrogen or argon), add diiron nonacarbonyl and a stoichiometric equivalent of benzylideneacetone to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
- Solvent Addition: Add anhydrous diethyl ether to the flask to create a slurry.
- Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the color change of the solution and the consumption of the solid  $\text{Fe}_2(\text{CO})_9$ .
- Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
- Purification: Filter the reaction mixture to remove any insoluble byproducts. Remove the solvent from the filtrate under reduced pressure. The resulting red solid can be further purified by recrystallization from a suitable solvent like hexane or by column chromatography on silica gel.

## Safety Information

Diiron nonacarbonyl is a flammable solid and is air and moisture sensitive. It should be handled under an inert atmosphere. Although non-volatile, it can be a source of highly toxic carbon monoxide upon decomposition.[11] The solid residue from reactions can be pyrophoric.[9] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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